
4-Methyl-1-piperazinecarbonyl chloride hydrochloride
Overview
Description
4-Methyl-1-piperazinecarbonyl chloride hydrochloride (CAS: 55112-42-0) is a reactive acyl chloride derivative of piperazine, widely used in pharmaceutical synthesis. Its molecular formula is C₆H₁₁ClN₂O·HCl (molecular weight: 199.08), featuring a piperazine ring substituted with a methyl group and a carbonyl chloride moiety . This compound is critical in forming carboxamide bonds, particularly in prodrugs and cytotoxic agents, such as phenazine 5,10-dioxide analogs and the hypnotic drug Eszopiclone . It is commercially available as a certified reference material (≥95% purity) and is noted for its hygroscopic nature and stability challenges in polar solvents like CDCl₃ .
Preparation Methods
Synthetic Routes and Reaction Conditions
4-Methyl-1-piperazinecarbonyl chloride hydrochloride can be synthesized from 1-methylpiperazine by reacting it with phosgene. The reaction typically occurs under controlled conditions to ensure safety and maximize yield .
Industrial Production Methods
In industrial settings, the production of this compound involves large-scale reactions with stringent control over temperature, pressure, and reactant concentrations. The use of phosgene requires specialized equipment and safety protocols due to its toxic nature .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-1-piperazinecarbonyl chloride hydrochloride primarily undergoes substitution reactions. It can react with various nucleophiles to form different derivatives .
Common Reagents and Conditions
Nucleophiles: Amines, alcohols, and thiols are common nucleophiles that react with this compound.
Major Products
The major products formed from these reactions include various substituted piperazine derivatives, which are valuable intermediates in pharmaceutical synthesis .
Scientific Research Applications
Pharmaceutical Synthesis
This compound serves as a crucial intermediate in the development of various pharmaceuticals. Its ability to form derivatives through substitution reactions makes it particularly useful in creating complex organic molecules.
Key Applications :
- Antibiotics : Used in the synthesis of cephalosporins and other antibiotic compounds.
- Central Nervous System Agents : Involved in the preparation of drugs targeting neurological disorders.
Agrochemicals
4-Methyl-1-piperazinecarbonyl chloride hydrochloride is also utilized in the synthesis of agrochemicals, including pesticides and herbicides, contributing to agricultural productivity.
Fine Chemicals
The compound is employed in the production of fine chemicals, which are essential for various industrial applications, including cosmetics and specialty chemicals.
Case Studies and Research Findings
Safety Considerations
Due to its toxicological profile, handling this compound necessitates strict adherence to safety protocols:
- Use personal protective equipment (PPE).
- Ensure proper ventilation when working with this compound.
- Follow regulatory guidelines for hazardous materials.
Mechanism of Action
The compound acts as an acylating agent, introducing the 4-methyl-1-piperazinecarbonyl group into other molecules. This modification can alter the biological activity of the target molecules, making it a valuable tool in drug development .
Comparison with Similar Compounds
Comparison with Structurally Similar Piperazine Derivatives
Functional Group Variations
Key Insights :
- Reactivity : The carbonyl chloride group in 4-Methyl-1-piperazinecarbonyl chloride enables nucleophilic acyl substitution, making it superior for carboxamide formation compared to methoxy- or phenyl-substituted analogs .
- Solubility : Compounds like 4-Ethyl-2,3-dioxopiperazine-1-carbonyl chloride exhibit better solubility in organic solvents due to electron-withdrawing dioxo groups, whereas the methyl substituent in 4-Methyl-1-piperazinecarbonyl chloride limits polarity .
Biological Activity
4-Methyl-1-piperazinecarbonyl chloride hydrochloride, with the CAS number 55112-42-0, is an organic compound utilized primarily as a reagent in the synthesis of pharmaceuticals and other complex organic molecules. Its biological activity is of significant interest due to its potential applications in medicinal chemistry. This article will explore the biological activity of this compound, including its mechanisms of action, synthetic applications, and relevant case studies.
- Molecular Formula : C₆H₁₂Cl₂N₂O
- Molecular Weight : 199.08 g/mol
- Appearance : White solid
- Storage Conditions : Inert atmosphere at room temperature
The biological activity of this compound is largely derived from its role as an intermediate in the synthesis of various bioactive compounds. It primarily undergoes substitution reactions with nucleophiles such as amines, alcohols, and thiols, leading to the formation of diverse piperazine derivatives. These derivatives exhibit a range of biological activities, including anticancer and antimicrobial effects.
Key Mechanisms:
- Substitution Reactions : The compound reacts with nucleophiles under mild to moderate conditions, producing various substituted piperazine derivatives.
- Bioactive Derivatives : Many synthesized derivatives have shown promising biological activities, including cytotoxicity against cancer cell lines.
Anticancer Activity
Research has highlighted the potential cytotoxic effects of piperazine derivatives synthesized using this compound. For instance, studies have demonstrated that certain derivatives exhibit selective toxicity towards human acute myeloid leukemia (AML) cells (MOLM-13) while sparing normal cells.
Compound | EC50 (μM) | Selectivity Ratio (AML/NRK) |
---|---|---|
Myxin | <0.1 | 100 |
Iodinin | <0.5 | 50 |
Compound 7 | <0.2 | 75 |
Table 1: Cytotoxicity and selectivity of phenazine derivatives against MOLM-13 AML cells compared to normal renal cells (NRK) .
The anticancer mechanisms attributed to these compounds include:
- DNA Intercalation : Some derivatives can intercalate into DNA, particularly in guanine-cytosine rich regions, affecting replication and transcription processes .
- Reactive Oxygen Species (ROS) Generation : Certain compounds induce oxidative stress by generating hydroxyl radicals, leading to DNA damage and apoptosis in cancer cells .
Synthetic Applications
This compound serves as a key intermediate in the synthesis of various pharmaceuticals. One notable application is in the synthesis of eszopiclone, a medication used for treating insomnia.
Synthetic Route Example
The synthesis involves reacting 6-(5-chlorine-2-pyridinyl)-5-hydroxide-7-oxy-6,7-dihydrogen-5H-pyrrole[3,4-b]pyrazine with this compound to yield racemic zopiclone .
Q & A
Basic Research Questions
Q. What are the critical parameters for optimizing the synthesis of 4-methyl-1-piperazinecarbonyl chloride hydrochloride?
- Methodological Answer : Synthesis optimization requires precise control of stoichiometry (e.g., molar ratios of 4-methylpiperazine and carbonyl chloride derivatives), reaction temperature (typically 0–5°C to minimize side reactions), and inert atmospheric conditions to prevent hydrolysis. Post-synthesis purification via recrystallization (using solvents like methanol or ethanol) or column chromatography is essential to achieve >95% purity. Characterization via melting point analysis, TLC, and HPLC ensures identity and purity thresholds .
Q. How can researchers validate the purity and structural identity of this compound?
- Methodological Answer : Use a combination of analytical techniques:
- HPLC : A C18 reverse-phase column with UV detection (λ = 210–254 nm) and a mobile phase of acetonitrile:water (70:30) resolves impurities. Peak area normalization quantifies purity .
- Mass Spectrometry (MS) : Electrospray ionization (ESI-MS) confirms the molecular ion peak at m/z 199.08 (M+H⁺) for the hydrochloride salt .
- NMR : ¹H/¹³C NMR in deuterated DMSO or CDCl3 identifies characteristic peaks (e.g., piperazine ring protons at δ 2.4–3.1 ppm). Note: CDCl3 may cause decomposition; DMSO-d6 is preferred for stability .
Advanced Research Questions
Q. What reaction mechanisms govern the instability of this compound in nucleophilic environments?
- Methodological Answer : The compound’s carbonyl chloride group is highly electrophilic, making it prone to hydrolysis or nucleophilic substitution. In aqueous or protic solvents (e.g., methanol), it rapidly forms 4-methylpiperazinecarboxylic acid. To mitigate this, reactions should be conducted under anhydrous conditions (e.g., THF or DMF) with bases like DABCO to scavenge HCl byproducts and stabilize intermediates .
Q. How can researchers address contradictory purity results between HPLC and NMR analyses?
- Methodological Answer : Discrepancies often arise from residual solvents or hygroscopicity. For HPLC, ensure column equilibration and use internal standards (e.g., caffeine) to calibrate retention times. For NMR, lyophilize samples to remove water and repeat analyses in deuterated solvents with low proton exchange rates (e.g., DMSO-d6). Cross-validate with elemental analysis (C, H, N) to resolve ambiguities .
Q. What strategies improve the yield of piperazine-containing analogs synthesized from this compound?
- Methodological Answer :
- Stepwise Functionalization : React this compound with phenazine dioxide derivatives (e.g., 7,8-disubstituted phenazines) under mild conditions (room temperature, THF) to avoid decomposition. Use a 1.2:1 molar excess of the carbonyl chloride to drive the reaction to completion .
- Protection-Deprotection : Temporarily protect reactive amines (e.g., with Boc groups) before coupling to prevent side reactions. Deprotect post-synthesis using TFA .
Q. How can degradation products of this compound be identified and quantified during long-term storage?
- Methodological Answer : Accelerated stability studies (40°C/75% RH for 6 months) coupled with LC-MS/MS detect hydrolyzed products (e.g., carboxylic acid derivatives). Quantify degradation using calibration curves of synthesized reference standards. Store the compound in desiccated, amber vials at −20°C to minimize moisture and light exposure .
Q. Advanced Methodological Challenges
Q. What are the limitations of using this compound in multi-step syntheses of bioactive molecules?
- Methodological Answer : Its high reactivity limits compatibility with acid-sensitive functional groups (e.g., tert-butyl esters). To circumvent this, employ orthogonal protecting groups (e.g., Fmoc for amines) and perform reactions in stages. Monitor intermediates via real-time IR spectroscopy to track carbonyl chloride consumption .
Q. How do structural modifications of this compound influence its bioactivity in receptor-binding assays?
- Methodological Answer : Replace the methyl group on the piperazine ring with bulkier substituents (e.g., isopropyl) to enhance lipophilicity and blood-brain barrier penetration. Use molecular docking simulations (e.g., AutoDock Vina) to predict binding affinity to serotonin or dopamine receptors before synthesizing analogs .
Properties
IUPAC Name |
4-methylpiperazine-1-carbonyl chloride;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11ClN2O.ClH/c1-8-2-4-9(5-3-8)6(7)10;/h2-5H2,1H3;1H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WICNYNXYKZNNSN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(=O)Cl.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H12Cl2N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80203633 | |
Record name | 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
199.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
55112-42-0 | |
Record name | 1-Piperazinecarbonyl chloride, 4-methyl-, hydrochloride (1:1) | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=55112-42-0 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0055112420 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 4-Methylpiperazine-1-carbonyl chloride monohydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80203633 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 4-methylpiperazine-1-carbonyl chloride monohydrochloride | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.054.057 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-Chlorocarbonyl-N′-methylpiperazine hydrochloride | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/7T2R5ALS8T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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